molecular formula C9H18O8 B13850632 (2S)-Glycerol-O-beta-D-galactopyranoside

(2S)-Glycerol-O-beta-D-galactopyranoside

Cat. No.: B13850632
M. Wt: 254.23 g/mol
InChI Key: NHJUPBDCSOGIKX-XEFZRCJWSA-N
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Description

(2S)-Glycerol-O-beta-D-galactopyranoside is a chemical compound that belongs to the class of glycosides Glycosides are molecules in which a sugar is bound to another functional group via a glycosidic bond This particular compound consists of a glycerol molecule linked to a beta-D-galactopyranoside unit

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-Glycerol-O-beta-D-galactopyranoside typically involves the glycosylation of glycerol with a galactose derivative. One common method is the Koenigs-Knorr reaction, which uses silver carbonate and a halide sugar derivative to form the glycosidic bond. The reaction conditions often require an inert atmosphere and a suitable solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve enzymatic synthesis, where specific glycosyltransferases catalyze the transfer of a galactose moiety to glycerol. This method is advantageous due to its specificity and mild reaction conditions, which can lead to higher yields and fewer by-products.

Chemical Reactions Analysis

Types of Reactions

(2S)-Glycerol-O-beta-D-galactopyranoside can undergo various chemical reactions, including:

    Oxidation: The primary hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form deoxy derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Tosyl chloride (TsCl) in the presence of a base can be used to substitute hydroxyl groups with tosyl groups.

Major Products Formed

    Oxidation: Formation of galactonic acid derivatives.

    Reduction: Formation of deoxy-galactopyranosides.

    Substitution: Formation of tosylated glycerol derivatives.

Scientific Research Applications

(2S)-Glycerol-O-beta-D-galactopyranoside has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in cellular processes and as a potential biomarker.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the production of bio-based materials and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of (2S)-Glycerol-O-beta-D-galactopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate biochemical pathways by acting as a substrate or inhibitor. For example, it may inhibit glycosidases, enzymes that hydrolyze glycosidic bonds, thereby affecting carbohydrate metabolism.

Comparison with Similar Compounds

Similar Compounds

    Glycerol-O-alpha-D-galactopyranoside: Similar structure but with an alpha-glycosidic bond.

    Glycerol-O-beta-D-glucopyranoside: Similar structure but with a glucose moiety instead of galactose.

Uniqueness

(2S)-Glycerol-O-beta-D-galactopyranoside is unique due to its specific stereochemistry and the presence of a beta-glycosidic bond, which can influence its biological activity and stability compared to its alpha counterpart or glucose derivatives.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H18O8

Molecular Weight

254.23 g/mol

IUPAC Name

(2R,3R,4S,5R,6R)-2-[(2S)-2,3-dihydroxypropoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C9H18O8/c10-1-4(12)3-16-9-8(15)7(14)6(13)5(2-11)17-9/h4-15H,1-3H2/t4-,5+,6-,7-,8+,9+/m0/s1

InChI Key

NHJUPBDCSOGIKX-XEFZRCJWSA-N

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC[C@H](CO)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OCC(CO)O)O)O)O)O

Origin of Product

United States

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